molecular formula C13H13BN4O2 B13097639 (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid

Cat. No.: B13097639
M. Wt: 268.08 g/mol
InChI Key: UNNQFGPXPKGMRH-UHFFFAOYSA-N
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Description

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes an imidazo[4,5-c]pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the imidazo[4,5-c]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the imidazo[4,5-c]pyridazine core using ethylating agents such as ethyl iodide or ethyl bromide.

    Attachment of the phenylboronic acid moiety: This is usually done through a Suzuki-Miyaura coupling reaction, where the imidazo[4,5-c]pyridazine derivative is coupled with a phenylboronic acid under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid moiety, forming boronic esters or borates.

    Reduction: Reduction reactions can target the imidazo[4,5-c]pyridazine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Dihydro derivatives of the imidazo[4,5-c]pyridazine ring.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The imidazo[4,5-c]pyridazine ring system can interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the imidazo[4,5-c]pyridazine ring, making it less versatile in biological applications.

    (3-(9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Similar structure but without the ethyl group, which may affect its reactivity and biological activity.

    (3-(9-Methyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid: Contains a methyl group instead of an ethyl group, potentially altering its chemical and biological properties.

Uniqueness: : The presence of the ethyl group in (3-(9-Ethyl-9H-imidazo[4,5-c]pyridazin-6-yl)phenyl)boronic acid enhances its lipophilicity and may improve its interaction with biological membranes and targets, making it a unique and valuable compound in various research applications.

Properties

Molecular Formula

C13H13BN4O2

Molecular Weight

268.08 g/mol

IUPAC Name

[3-(7-ethylimidazo[4,5-c]pyridazin-4-yl)phenyl]boronic acid

InChI

InChI=1S/C13H13BN4O2/c1-2-18-8-15-12-11(7-16-17-13(12)18)9-4-3-5-10(6-9)14(19)20/h3-8,19-20H,2H2,1H3

InChI Key

UNNQFGPXPKGMRH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN=NC3=C2N=CN3CC)(O)O

Origin of Product

United States

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